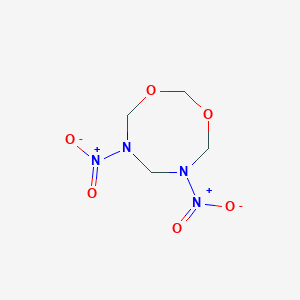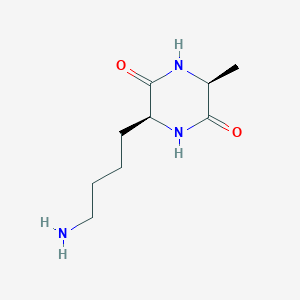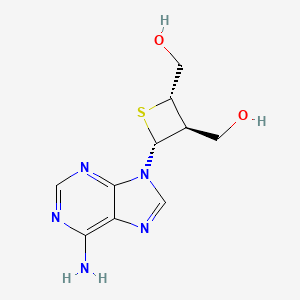
4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- is a heterocyclic compound characterized by its unique ring structure containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- typically involves the dehydrogenation reaction of N-amidoalkylated thioureas with dicyclohexylcarbodiimide in acetonitrile under reflux conditions for 50-60 minutes . The reaction yields are generally between 30-70%, and the products can be purified by crystallization from acetonitrile or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitro groups and the heterocyclic ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions could produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its possible use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): Another energetic material with a similar ring structure but different functional groups.
1,5,6,7-Tetrahydro-4H-indol-4-one: A compound with a similar tetrahydro ring structure but different applications in medicinal chemistry.
Uniqueness
4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- is unique due to its combination of oxygen and nitrogen atoms in the ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
182752-38-1 |
|---|---|
Fórmula molecular |
C4H8N4O6 |
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
5,7-dinitro-1,3,5,7-dioxadiazocane |
InChI |
InChI=1S/C4H8N4O6/c9-7(10)5-1-6(8(11)12)3-14-4-13-2-5/h1-4H2 |
Clave InChI |
MUFHAMHJRMNZCY-UHFFFAOYSA-N |
SMILES canónico |
C1N(COCOCN1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)


![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)







![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)
